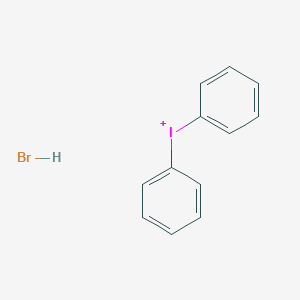

Diphenyliodonium bromide

説明

Structure

2D Structure

特性

IUPAC Name |

diphenyliodanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10I.BrH/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;/h1-10H;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGPSGXJFQQZYMS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[I+]C2=CC=CC=C2.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10182-84-0 (Parent) | |

| Record name | Iodonium, diphenyl-, bromide (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001483734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70883680 | |

| Record name | Iodonium, diphenyl-, bromide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1483-73-4 | |

| Record name | Iodonium, diphenyl-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1483-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iodonium, diphenyl-, bromide (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001483734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iodonium, diphenyl-, bromide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Iodonium, diphenyl-, bromide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenyliodonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.592 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Diphenyliodonium Bromide: A Comprehensive Technical Guide

CAS Number: 1483-73-4

This technical guide provides an in-depth overview of diphenyliodonium bromide, a versatile and reactive hypervalent iodine compound. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and key applications, with a focus on its role as an arylating agent and its biological implications.

Chemical and Physical Properties

This compound is a salt consisting of a diphenyliodonium cation and a bromide anion. It is a stable, solid compound under standard conditions and serves as a valuable reagent in organic synthesis.[1]

| Property | Value | Reference |

| CAS Number | 1483-73-4 | [1][2][3] |

| Molecular Formula | C₁₂H₁₀BrI | [1] |

| Molecular Weight | 361.02 g/mol | [1][2] |

| Appearance | White to light yellow or light orange powder/crystalline solid | [3] |

| Melting Point | 188 °C (decomposition) | [3] |

| Purity | ≥95% to >98.0% (depending on the supplier) | [1] |

| Storage | Room temperature, recommended in a cool and dark place (<15°C) | [1] |

Synthesis of this compound

Several one-pot synthetic procedures have been developed for the efficient preparation of this compound, offering advantages in terms of ease of execution, cost-effectiveness, and safety.

Experimental Protocol: One-Pot Synthesis from Iodoarenes and Arenes using Oxone

This method utilizes Oxone as a readily available and inexpensive oxidant.[4]

Materials:

-

Iodoarene (e.g., iodobenzene)

-

Arene (e.g., benzene)

-

Oxone (Potassium peroxymonosulfate)

-

Sulfuric acid (H₂SO₄)

-

Acetonitrile (MeCN)

-

Potassium bromide (KBr)

-

Diethyl ether (Et₂O)

-

Water

Procedure:

-

To a stirred mixture of the iodoarene (1 mmol), Oxone (1 mmol, 617 mg), and the arene (1.1–3 mmol) in acetonitrile (2 mL), slowly add sulfuric acid (400–800 µL).[4]

-

Stir the reaction mixture overnight at room temperature.[4]

-

Add a solution of KBr (2 mmol, 240 mg) in water (10 mL).[4]

-

Remove the acetonitrile under reduced pressure.

-

Add diethyl ether (10 mL) to the residue and stir the suspension for 10 minutes.[4]

-

Filter the precipitated this compound, wash with water (15 mL) and diethyl ether (15 mL), and dry under vacuum.[4]

Experimental Protocol: One-Pot Synthesis using Sodium Perborate

This procedure employs sodium perborate as a safe and effective oxidizing agent.[5][6]

Materials:

-

Iodoarene (e.g., iodobenzene)

-

Arene (e.g., benzene)

-

Sodium perborate monohydrate (NaBO₃·H₂O)

-

Acetic anhydride (Ac₂O)

-

Sulfuric acid (98%)

-

Potassium bromide (KBr)

-

Diethyl ether (Et₂O)

-

Acetone

-

Water

Procedure:

-

Suspend sodium perborate monohydrate (37.5 mmol) in acetic anhydride (17 mL) and stir the mixture at 30°C for 90 minutes.[5]

-

Add the iodoarene (12.5 mmol) and stir the mixture at 40°C for 1.5 hours.[5]

-

Add the arene (5 x 12.5 mmol) and cool the mixture to 5-10°C.[5]

-

Slowly add concentrated sulfuric acid (2.5 mL) dropwise while maintaining the temperature below 15°C.[5]

-

Stir the mixture at the appropriate temperature (10-30°C) for the specified time (4-48 hours, depending on the arene).[5]

-

Pour the final reaction mixture into cold water (150 mL) and stir for 30-60 minutes.

-

Extract unreacted organic substrates with diethyl ether (2 x 20 mL) and discard the ether extracts.

-

If the aqueous layer is dark, decolorize it with boiling charcoal.

-

To the cooled filtrate, add an excess of aqueous KBr (6 g in 30 mL of water) with stirring.

-

After 1-2 hours, collect the precipitate, wash thoroughly with water, acetone, and diethyl ether, and air-dry to yield the crude this compound.[5]

Applications in Organic Synthesis: N-Arylation of Amino Acid Esters

This compound is a highly effective reagent for the N-arylation of various amino acid esters, a crucial transformation in the synthesis of biologically active molecules.[7]

General Experimental Protocol for N-Phenylation

This protocol outlines a general procedure for the N-phenylation of amino acid methyl esters.

Materials:

-

Amino acid methyl ester

-

This compound

-

Silver nitrate (AgNO₃)

-

Copper(I) bromide (CuBr)

-

Appropriate solvent

Procedure: The N-phenyl methyl esters of various amino acids, including glycine, alanine, valine, leucine, isoleucine, phenylalanine, methionine, proline, serine, threonine, tyrosine, aspartic acid, and glutamic acid, can be synthesized in good to excellent yields using this compound, silver nitrate, and a catalytic amount of copper(I) bromide, starting from the corresponding amino acid ester.[7] The reaction generally maintains the chiral integrity of the amino acids.[7]

Yields of N-Phenylated Amino Acid Methyl Esters

The following table summarizes the reported yields for the N-phenylation of various amino acid methyl esters using a diaryliodonium salt.

| Amino Acid | Yield (%) |

| Glycine | Good to Excellent |

| Alanine | Good to Excellent |

| Valine | Good to Excellent |

| Leucine | Good to Excellent |

| Isoleucine | Good to Excellent |

| Phenylalanine | Good to Excellent |

| Methionine | Good to Excellent |

| Proline | Good to Excellent |

| Serine | Good to Excellent |

| Threonine | Good to Excellent |

| Tyrosine | Good to Excellent |

| Aspartic Acid | Good to Excellent |

| Glutamic Acid | Good to Excellent |

Note: "Good to excellent yields" are reported in the source literature; specific numerical values were not provided in the abstracted text.[7]

Mechanism of Action as an Arylating Agent

Diphenyliodonium salts are potent electrophilic arylating agents. The mechanism of arylation involves the nucleophilic attack on the iodine atom, leading to the transfer of a phenyl group to the nucleophile and the formation of iodobenzene as a byproduct.

Biological Activity and Implications

This compound exhibits notable biological activity, primarily as an inhibitor of various enzymes. This has prompted investigations into its potential therapeutic applications.

Enzyme Inhibition

This compound acts as a chemical inhibitor that can bind to the disulfide bonds of proteins through covalent modification.

| Enzyme | IC₅₀ Value | Inhibition Type |

| Acetylcholinesterase (AChE) | 8 µM | Mixed, non-competitive |

| Butyrylcholinesterase (BChE) | 0.6 µM | Mixed, non-competitive |

Interaction with Toll-like Receptor 4 (TLR4) Signaling Pathway

The mechanism of action of this compound is not fully understood but may involve the activation of the Toll-like receptor 4 (TLR4) signaling pathway.[8] TLR4 is a key component of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS) from Gram-negative bacteria.[8] Activation of TLR4 triggers downstream signaling cascades, leading to the production of pro-inflammatory cytokines.

The TLR4 signaling pathway consists of two main branches: the MyD88-dependent and the TRIF-dependent pathways.

Applications in Proteomics and Drug Development

The ability of this compound to interact with and modify proteins makes it a tool of interest in proteomics research. By studying the changes in protein expression and modification in cells treated with this compound, researchers can gain insights into cellular pathways and identify potential drug targets. While specific quantitative proteomics data on this compound is not widely available in the public domain, its known inhibitory effects on key enzymes suggest its potential utility in chemical proteomics to probe enzyme function and for the development of novel therapeutic agents.

Conclusion

This compound is a valuable and versatile reagent with significant applications in organic synthesis and potential for further exploration in chemical biology and drug discovery. Its role as a potent arylating agent is well-established, and its interactions with biological systems, particularly its enzyme inhibitory properties and potential modulation of the TLR4 signaling pathway, present exciting avenues for future research. This guide provides a foundational understanding of its core properties and applications, serving as a resource for scientists and researchers in the field.

References

- 1. chemscene.com [chemscene.com]

- 2. scbt.com [scbt.com]

- 3. This compound | 1483-73-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. One-Pot Preparations of Diaryliodonium Bromides from Iodoarenes and Arenes, with Sodium Perborate as the Oxidant† - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.org [mdpi.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Structure of Diphenyliodonium Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphenyliodonium bromide is a versatile aromatic iodine(III) compound with significant applications in organic synthesis and potential pharmacological activity. This document provides a comprehensive overview of its chemical structure, physicochemical properties, and synthesis. Detailed experimental protocols for its preparation and characterization are presented, alongside a summary of its known biological interactions. This guide is intended to serve as a technical resource for professionals in research, chemical synthesis, and drug development.

Chemical Structure and Properties

This compound consists of a diphenyliodonium cation ([C₁₂H₁₀I]⁺) and a bromide anion (Br⁻). The cation features a central iodine atom bonded to two phenyl rings. The iodine atom in this hypervalent state possesses a positive charge, which is balanced by the bromide counter-ion.

General Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 1483-73-4 | [1] |

| Molecular Formula | C₁₂H₁₀BrI | [2][3] |

| Molecular Weight | 361.02 g/mol | [2][3] |

| Appearance | White to light yellow crystalline solid | |

| Melting Point | 188-244 °C (decomposes) | [2][4][5][6] |

| SMILES | C1=CC=C(C=C1)[I+]C2=CC=CC=C2.[Br-] | [2][3] |

| Purity | >97% | [1] |

Crystallography and Molecular Geometry

The precise three-dimensional arrangement of atoms in this compound has been determined by X-ray crystallography. The geometry around the iodine atom is T-shaped, which is characteristic of diaryliodonium salts. Specific bond lengths and angles for the diphenyliodonium cation are crucial for understanding its reactivity and interactions.

| Parameter | Value (Å or °) |

| I-C Bond Length | Data not explicitly found in search results |

| C-I-C Bond Angle | Data not explicitly found in search results |

| C-C Bond Length (Aromatic) | Data not explicitly found in search results |

| C-C-C Bond Angle (Aromatic) | Data not explicitly found in search results |

Note: While search results indicate the availability of crystallographic data and tables of bond lengths and angles, the specific numerical values for this compound were not directly provided in the snippets.[7][8][9]

Experimental Protocols

The synthesis of this compound can be achieved through several methods. A common and efficient approach is the one-pot synthesis from iodoarenes and arenes.

One-Pot Synthesis of this compound[11]

This protocol describes a facile and effective one-pot preparation of this compound using sodium perborate as the oxidant.

Materials:

-

Iodobenzene

-

Benzene

-

Sodium perborate monohydrate (NaBO₃·H₂O)

-

Acetic anhydride (Ac₂O)

-

Concentrated sulfuric acid (98% H₂SO₄)

-

Potassium bromide (KBr)

-

Acetone

-

Diethyl ether (Et₂O)

-

Deionized water

Procedure:

-

Suspend sodium perborate monohydrate (37.5 mmol) in acetic anhydride (17 mL) and stir the mixture at 30 °C for 90 minutes.

-

Add iodobenzene (12.5 mmol) to the mixture and stir at 40 °C for 1.5 hours.

-

Add benzene (62.5 mmol) and cool the mixture to 5-10 °C.

-

Slowly add concentrated sulfuric acid (2.5 mL) dropwise, maintaining the temperature below 15 °C.

-

Stir the reaction mixture at 10-30 °C for the specified time (e.g., 48 hours for benzene).

-

Pour the reaction mixture into ice-water.

-

If the resulting aqueous layers are dark, decolorize them with activated charcoal while boiling.

-

To the cooled and filtered solution, add an excess of aqueous potassium bromide (6 g KBr in 30 mL of water) with stirring.

-

Allow the precipitate to form over 1-2 hours.

-

Collect the precipitate by filtration and wash thoroughly with water, acetone, and diethyl ether.

-

Air-dry the product to obtain this compound.

Characterization

The synthesized this compound should be characterized to confirm its identity and purity.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the phenyl rings.[3][10][11][12]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum helps to identify the carbon skeleton of the molecule.[12]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrational frequencies of the functional groups present in the molecule.

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the diphenyliodonium cation.

-

Melting Point Determination: The melting point is a useful indicator of purity.

Biological Interactions and Signaling

Diphenyliodonium compounds have been investigated for their biological activities. This compound is known to be a chemical inhibitor that can covalently modify protein disulfide bonds.[2] Its mechanism of action is not fully elucidated but may involve interactions with specific cellular components.

One proposed mechanism suggests the involvement of Toll-like receptor 4 (TLR4) activation.[2] Furthermore, its ability to interact with thiols in proteins indicates a potential to modulate the function of various enzymes and receptors through covalent modification.

Visualizations

Proposed Mechanism of Action

The following diagram illustrates the proposed biological interactions of this compound, including its potential interaction with TLR4 and its covalent modification of protein disulfide bonds.

Caption: Proposed biological interactions of this compound.

Experimental Workflow: One-Pot Synthesis

This diagram outlines the key steps in the one-pot synthesis of this compound.

References

- 1. Crystal structure and Hirshfeld surface analysis of di-bromido-bis({(S)-2-[1-(di-methyl-amino)-eth-yl]phen-yl}di-phenyl-silanol-κ O)zinc(II) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biosynth.com [biosynth.com]

- 3. DIPHENYLIODONIUM CHLORIDE(1483-72-3) 1H NMR spectrum [chemicalbook.com]

- 4. Studies on the inhibitory mechanism of iodonium compounds with special reference to neutrophil NADPH oxidase | Scilit [scilit.com]

- 5. chemscene.com [chemscene.com]

- 6. Nonbonding interactions of organic halogens in biological systems: implications for drug discovery and biomolecular design - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. beilstein-journals.org [beilstein-journals.org]

- 11. spectrabase.com [spectrabase.com]

- 12. rsc.org [rsc.org]

An In-depth Technical Guide to the Physical Properties of Diphenyliodonium Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenyliodonium bromide (DPB), an organic salt belonging to the diaryliodonium class of compounds, has garnered significant interest within the scientific community. Its utility as a versatile reagent in organic synthesis, particularly as a photoinitiator and an arylating agent, has been well-documented.[1] This technical guide provides a comprehensive overview of the physical properties of this compound, supported by experimental protocols and mechanistic insights, to assist researchers and professionals in its effective application.

Core Physical and Chemical Properties

This compound is a white to light yellow crystalline solid.[2][3][4] It is classified as a hazardous substance and should be handled with appropriate safety precautions.[5][6] The compound is stable under normal conditions but is sensitive to light and moisture.[5][6][7]

Quantitative Data Summary

A compilation of the key physical and chemical properties of this compound is presented in Table 1 for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₀BrI | [8][9][10][11] |

| Molecular Weight | 361.02 g/mol | [8][9][10][11] |

| CAS Number | 1483-73-4 | [2][3][4][7][8][9][10][11][12] |

| Appearance | White to light yellow to light orange powder/crystalline solid | [2][3][4] |

| Melting Point | 188 °C (decomposes) | [2][3][4][13] |

| 208 °C | [8][10] | |

| 222.5-227.5 °C (literature) | [7] | |

| Boiling Point | Not applicable (decomposes) | |

| Solubility | Soluble in water | [5][6] |

| Purity | ≥95%, >98.0% (HPLC) | [2][3][4][9] |

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following provides an overview of its spectral properties.

-

¹H NMR: The proton NMR spectrum of this compound would be expected to show signals in the aromatic region, corresponding to the ten protons of the two phenyl rings.

-

¹³C NMR: The carbon NMR spectrum would display signals for the carbon atoms of the phenyl rings.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching and bending vibrations of the aromatic rings, as well as C-C stretching vibrations within the rings.

-

UV-Vis Spectroscopy: The UV-Vis spectrum provides information about the electronic transitions within the molecule.

Links to view the spectra are available through SpectraBase.[14][15][16]

Experimental Protocols

Detailed and reliable experimental procedures are paramount for the synthesis and characterization of this compound.

Synthesis of this compound

A common method for the synthesis of diaryliodonium salts involves the reaction of an iodoarene with another arene in the presence of an oxidizing agent and a strong acid, followed by anion exchange.

Materials:

-

Iodobenzene

-

Benzene

-

Oxone (Potassium peroxymonosulfate)

-

Concentrated Sulfuric Acid

-

Potassium Bromide (KBr)

-

Acetonitrile

-

Diethyl ether

-

Water

Procedure:

-

To a stirred mixture of iodobenzene (1 mmol) and benzene (1.1-3 mmol) in acetonitrile (2 mL), add Oxone (1 mmol).

-

Carefully add concentrated sulfuric acid (400–800 µL) to the mixture.

-

Stir the reaction mixture overnight at room temperature.

-

Add a solution of potassium bromide (2 mmol) in water (10 mL).

-

If a solid precipitate forms, filter the mixture. If an oily residue forms, remove the acetonitrile under reduced pressure.

-

To the residue, add diethyl ether (10 mL) and stir the suspension for 10 minutes.

-

Collect the precipitated this compound by filtration.

-

Wash the solid product with water (15 mL) and then with diethyl ether (15 mL).

-

Dry the product under vacuum.

Determination of Melting Point

The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the substance transitions from a solid to a liquid. Impurities typically lower and broaden the melting point range.

Materials:

-

This compound sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Thermometer

Procedure:

-

Finely powder a small amount of the this compound sample.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature about 10-15 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire sample has melted (the end of the melting range).

Determination of Solubility

Solubility is a measure of the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.

Materials:

-

This compound

-

Various solvents (e.g., water, ethanol, acetone, dichloromethane)

-

Test tubes

-

Vortex mixer or magnetic stirrer

-

Balance

Procedure:

-

Add a known mass (e.g., 10 mg) of this compound to a test tube.

-

Add a small volume (e.g., 1 mL) of the chosen solvent to the test tube.

-

Agitate the mixture vigorously using a vortex mixer or magnetic stirrer for a set period.

-

Visually observe if the solid has completely dissolved.

-

If the solid dissolves, add another known mass of the solute and repeat the process until the solid no longer dissolves, indicating a saturated solution.

-

If the solid does not dissolve, incrementally add more solvent until it does, or determine that it is insoluble in that solvent.

-

Qualitatively record the solubility as soluble, sparingly soluble, or insoluble. For quantitative analysis, carefully measure the mass of dissolved solute in a known volume of solvent.

Signaling Pathways and Mechanisms of Action

This compound and related salts are known to participate in several important chemical transformations, primarily as photoinitiators and arylating agents.

Photoinitiator in Radical Polymerization

In the presence of a photosensitizer, diphenyliodonium salts can initiate radical polymerization upon exposure to light. The general mechanism involves the excited photosensitizer transferring an electron to the iodonium salt, which then fragments to generate a phenyl radical that initiates the polymerization chain reaction.

Caption: Photoinitiation mechanism of diphenyliodonium salts.

Arylating Agent in Cross-Coupling Reactions

Diphenyliodonium salts are effective electrophilic arylating reagents in transition metal-catalyzed cross-coupling reactions. In a typical palladium-catalyzed cycle, the diaryliodonium salt undergoes oxidative addition to a low-valent palladium complex, followed by reductive elimination to form the C-C or C-heteroatom bond.

Caption: Palladium-catalyzed arylation cycle.

Conclusion

This compound is a valuable compound with a range of applications in chemical research and development. This guide has provided a detailed overview of its physical properties, including quantitative data, spectral information, and experimental protocols for its synthesis and characterization. The elucidation of its mechanistic pathways as a photoinitiator and arylating agent further enhances its utility for researchers, scientists, and drug development professionals. A thorough understanding of these properties is essential for the safe and effective use of this versatile reagent.

References

- 1. This compound | 1483-73-4 [sigmaaldrich.com]

- 2. Diphenyliodonium chloride | C12H10ClI | CID 73870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. This compound | 1483-73-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. chemscene.com [chemscene.com]

- 6. fishersci.com [fishersci.com]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. New kinetic and mechanistic aspects of photosensitization of iodonium salts in photopolymerization of acrylates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05978G [pubs.rsc.org]

- 9. This compound(1483-73-4) MS [m.chemicalbook.com]

- 10. This compound | 1483-73-4 | FD60679 | Biosynth [biosynth.com]

- 11. scbt.com [scbt.com]

- 12. vitaia.pl [vitaia.pl]

- 13. This compound | 1483-73-4 | TCI AMERICA [tcichemicals.com]

- 14. spectrabase.com [spectrabase.com]

- 15. dev.spectrabase.com [dev.spectrabase.com]

- 16. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to the Synthesis and Preparation of Diphenyliodonium Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and preparation of diphenyliodonium bromide, a versatile reagent in organic synthesis. The document details established experimental protocols, presents quantitative data for comparative analysis, and illustrates the synthetic workflow.

Core Synthesis Methodologies

The preparation of this compound can be achieved through several efficient one-pot methodologies. These methods typically involve the oxidation of an iodoarene followed by in-situ coupling with an aromatic compound and subsequent precipitation with a bromide salt. Two prominent methods are highlighted below, utilizing different oxidizing agents: sodium perborate and Oxone.

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of this compound and its derivatives using the sodium perborate and Oxone methods, allowing for easy comparison of yields and reaction conditions.

Table 1: One-Pot Synthesis of Diaryliodonium Bromides using Sodium Perborate [1]

| Iodoarene (ArI) | Arene (Ar'H) | Product | Reaction Time (h) / Temp (°C) | Crude Yield (%) | Melting Point (°C) |

| PhI | PhH | This compound | 48 / 10-15 | 60 | 205-206 |

| 4-ClC6H4I | PhOMe | 4-Chloro-4'-methoxythis compound | 6 / 15 | 87 | 205-206 |

| 4-AcC6H4I | PhOMe | 4-Acetyl-4'-methoxythis compound | 5 / 15 | 96 | 167-168 |

| 3-O2NC6H4I | PhOMe | 4-Methoxy-3'-nitrothis compound | 4 / 15 | 98 | 175-176 |

Table 2: One-Pot Synthesis of Diaryliodonium Bromides using Oxone [2]

| Iodoarene (ArI) | Arene (Ar'H) | Product | Yield (%) | Melting Point (°C) |

| Iodobenzene | Benzene | This compound | 74 | 199-200 |

| Iodobenzene | Toluene | Phenyl(p-tolyl)iodonium bromide | 86 | 179-180 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are intended for use by trained researchers in a laboratory setting.

Protocol 1: One-Pot Synthesis using Sodium Perborate[1]

Materials:

-

Sodium perborate monohydrate (NaBO₃·H₂O)

-

Acetic anhydride (Ac₂O)

-

Iodoarene (e.g., Iodobenzene)

-

Arene (e.g., Benzene)

-

Concentrated sulfuric acid (98% H₂SO₄)

-

Potassium bromide (KBr)

-

Diethyl ether (Et₂O)

-

Acetone

-

Water

Procedure:

-

Suspend sodium perborate monohydrate (37.5 mmol) in acetic anhydride (17 mL) and stir the mixture at 30°C for 90 minutes.

-

Add the iodoarene (12.5 mmol) to the mixture and stir at 40°C for 1.5 hours.

-

Add the arene (62.5 mmol) and cool the mixture to 5-10°C.

-

Slowly add concentrated sulfuric acid (2.5 mL) dropwise while maintaining the temperature below 15°C.

-

Stir the mixture at the appropriate temperature (10-30°C) for the required time (4-48 hours, see Table 1 for details).

-

Pour the final reaction mixture into cold water (150 mL) and stir for 30-60 minutes.

-

Extract unreacted organic substrates with diethyl ether (2 x 20 mL) and discard the ether extracts.

-

If the aqueous layer is dark, decolorize it with activated charcoal by boiling.

-

To the cooled filtrate, add an excess of aqueous potassium bromide (6 g KBr in 30 mL of water) with stirring.

-

After 1-2 hours, collect the precipitate by filtration.

-

Wash the collected solid sequentially with water, acetone, and diethyl ether.

-

Air-dry the product to obtain the crude diaryliodonium bromide.

Protocol 2: One-Pot Synthesis using Oxone[2]

Materials:

-

Iodoarene (e.g., Iodobenzene)

-

Arene (e.g., Benzene)

-

Oxone (potassium peroxymonosulfate)

-

Sulfuric acid

-

Acetonitrile

-

Potassium bromide (KBr)

-

Diethyl ether (Et₂O)

-

Water

Procedure:

-

To a stirred mixture of the iodoarene (1 mmol), Oxone (1 mmol, 617 mg), and the arene (1.1-3 mmol) in acetonitrile (2 mL), add sulfuric acid (400–800 µL).

-

Stir the reaction mixture overnight.

-

Add a solution of potassium bromide (2 mmol, 240 mg) in water (10 mL).

-

Remove the acetonitrile under reduced pressure after the formation of a solid or oily residue.

-

Add diethyl ether (10 mL) to the residue and stir the suspension for 10 minutes.

-

Filter the precipitated diaryliodonium bromide.

-

Wash the collected solid with water (15 mL) and diethyl ether (15 mL).

-

Dry the product under vacuum.

Synthesis Workflow

The following diagram illustrates the general workflow for the one-pot synthesis of this compound.

Caption: General workflow for the one-pot synthesis of this compound.

References

An In-depth Technical Guide on the Core Mechanism of Action of Diphenyliodonium Bromide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diphenyliodonium bromide is a widely utilized chemical agent in biomedical research, primarily recognized for its role as an inhibitor of NADPH oxidases (NOX). This guide provides a comprehensive technical overview of its core mechanism of action, detailing its primary targets, off-target effects, and the resultant impact on cellular signaling pathways. While it is a potent pan-NOX inhibitor, its lack of specificity necessitates careful interpretation of experimental results. This document consolidates quantitative data, outlines detailed experimental protocols, and provides visual representations of its molecular interactions and downstream cellular consequences to serve as a critical resource for researchers in drug development and cellular biology.

Core Mechanism of Action: Inhibition of Flavoenzymes

Diphenyliodonium (DPI), the active cation in this compound, is a classical inhibitor of flavoenzymes. Its primary mechanism involves the irreversible inhibition of these enzymes by forming covalent adducts with their flavin cofactors or reactive cysteine residues.

Primary Target: NADPH Oxidases (NOX)

The most well-characterized targets of diphenyliodonium are the members of the NADPH oxidase (NOX) family of enzymes. These enzymes are crucial for the production of reactive oxygen species (ROS) and are involved in a myriad of physiological and pathological processes. Diphenyliodonium chloride (DPI), a closely related salt, has been shown to be a potent inhibitor of all seven NOX isoforms.[1][2]

Chemical Interaction:

The inhibitory action of diphenyliodonium on flavoenzymes is believed to proceed through the reduction of the flavin cofactor (FAD or FMN) by NADPH. The reduced flavin then reacts with the diphenyliodonium cation. This reaction can lead to the formation of a phenyl radical and a flavin semiquinone, which then recombine to form a covalent flavin-phenyl adduct at positions such as C4a, N5, or C8 of the flavin ring. This covalent modification disrupts the electron transfer chain essential for ROS production.

Off-Target Effects

A critical consideration when using this compound is its lack of specificity. It is known to inhibit a range of other flavoenzymes and proteins, which can lead to confounding experimental results.

-

Mitochondrial Complex I: Diphenyliodonium can inhibit the mitochondrial electron transport chain at Complex I (NADH:ubiquinone oxidoreductase), disrupting cellular respiration.[3]

-

Nitric Oxide Synthase (NOS): As a flavoenzyme, NOS is also a target of diphenyliodonium, leading to decreased nitric oxide production.[3]

-

Xanthine Oxidase: This enzyme, involved in purine metabolism and ROS production, is also inhibited by diphenyliodonium.[3]

-

Cholinesterases: Diphenyliodonium has been shown to be a potent inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

-

Ion Channels: It can suppress L-type Ca2+ channels, affecting calcium signaling.[4][5]

Quantitative Inhibition Data

The following tables summarize the available quantitative data for the inhibitory activity of diphenyleneiodonium (DPI) compounds. It is important to note that much of the literature uses diphenyleneiodonium chloride (DPI), and specific data for the bromide salt is less common. The inhibitory concentrations are often in the submicromolar to low micromolar range.

Table 1: Inhibition of NADPH Oxidase Isoforms by Diphenyleneiodonium (DPI)

| Target Isoform | Cell Line/System | Assay | IC50 (µM) | Reference |

| All NOX Isoforms | CHO or HEK293 cells expressing individual isoforms | Amplex Red/HRP | Submicromolar range | [1] |

| NOX1 | CHO cells | Amplex Red/HRP | ~0.1 | [1] |

| NOX2 | CHO cells | Amplex Red/HRP | ~0.1 | [1] |

| NOX3 | CHO cells | Amplex Red/HRP | ~0.1 | [1] |

| NOX4 | HEK293 cells | Amplex Red/HRP | ~0.2 | [1] |

| NOX5 | HEK293 cells | Amplex Red/HRP | ~0.1 | [1] |

| DUOX1 | HEK293 cells | Amplex Red/HRP | ~0.1 | [1] |

| DUOX2 | HEK293 cells | Amplex Red/HRP | ~0.1 | [1] |

Table 2: Off-Target Inhibition by Diphenyleneiodonium (DPI)

| Target | System | IC50 | Reference |

| Acetylcholinesterase (AChE) | Biochemical Assay | ~8 µM | Not explicitly cited in provided results |

| Butyrylcholinesterase (BChE) | Biochemical Assay | ~0.6 µM | Not explicitly cited in provided results |

| L-type Ca2+ current (ICa) | Rat cardiac myocytes | ~40.3 µM | [3][4][5] |

| Cell Shortening | Rat cardiac myocytes | ~0.17 µM | [3][4] |

Impact on Cellular Signaling Pathways

By inhibiting ROS production, this compound significantly impacts downstream signaling pathways that are regulated by redox-sensitive mechanisms.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38, are key signaling cascades that regulate a wide array of cellular processes. ROS are known to modulate these pathways. Inhibition of NOX-derived ROS by diphenyliodonium can lead to altered phosphorylation and activation of MAPK pathway components. For instance, some studies suggest that microtubule inhibitors, which can induce ROS, lead to JNK activation and ERK inactivation.[2] The precise effect of diphenyliodonium on these pathways can be cell-type and context-dependent.

References

- 1. Pharmacological characterization of the seven human NOX isoforms and their inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of NADPH Oxidases Activity by Diphenyleneiodonium Chloride as a Mechanism of Senescence Induction in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. kjpp.net [kjpp.net]

- 4. The NADPH oxidase inhibitor diphenyleneiodonium suppresses Ca2+ signaling and contraction in rat cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Diphenyliodonium Bromide: A Technical Guide to Its Solubility in Common Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenyliodonium bromide (CAS No. 1483-73-4) is a diaryliodonium salt characterized by the chemical formula C₁₂H₁₀BrI and a molecular weight of 361.02 g/mol .[1] These salts are notable for their applications in organic synthesis as efficient electrophilic arylating reagents.[2] Their utility is often dictated by their solubility, which is significantly influenced by the nature of the counterion.[2][3] This technical guide provides a comprehensive overview of the solubility of this compound in common laboratory solvents, addresses the challenges in its application due to solubility limitations, and offers a detailed experimental protocol for its quantitative solubility determination.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 1483-73-4 | [1][4] |

| Molecular Formula | C₁₂H₁₀BrI | [1] |

| Molecular Weight | 361.02 g/mol | [1] |

| Appearance | White to light yellow or light orange powder/crystalline solid | [5] |

| Melting Point | 208 °C (decomposition) | [1] |

Solubility Profile

A significant factor governing the solubility of diaryliodonium salts is the nature of the anion.[3] Salts containing halide counterions, such as bromide, generally exhibit poor solubility in organic solvents.[3] In contrast, diaryliodonium salts with non-nucleophilic, weakly coordinating anions like triflate (OTf⁻) or tetrafluoroborate (BF₄⁻) tend to be much more soluble in organic media.[2][3]

The following table summarizes the available qualitative solubility information for this compound and the closely related diphenyliodonium chloride in common solvents.

| Solvent | This compound | Diphenyliodonium Chloride | General Comments | Reference(s) |

| Water | Soluble | Soluble | The polar nature of water facilitates the dissolution of these ionic salts. | [6][7] |

| Methanol | No specific data available | Soluble | As a polar protic solvent, methanol is expected to have some solvating power for ionic salts. | [7] |

| Ethanol | No specific data available | No specific data available | Expected to have lower solubility than in methanol due to decreased polarity. | |

| Acetone | No specific data available | No specific data available | Generally, diaryliodonium halides show poor solubility in less polar organic solvents. | [3] |

| Dichloromethane (DCM) | No specific data available | No specific data available | Diaryliodonium halides are reported to have extremely poor solubility in many organic solvents. | [3] |

| Dimethylformamide (DMF) | No specific data available | No specific data available | Aprotic polar solvents may offer slightly better solubility than non-polar solvents. | |

| Dimethyl Sulfoxide (DMSO) | No specific data available | No specific data available | Aprotic polar solvents may offer slightly better solubility than non-polar solvents. |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of this compound solubility in a given solvent, based on the equilibrium concentration method.

4.1. Materials and Equipment

-

This compound

-

Solvent of interest (e.g., water, ethanol, DMSO)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Volumetric flasks

-

Pipettes

-

UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

-

Syringe filters (0.22 µm)

4.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, ensuring a significant amount of undissolved solid remains.

-

Add a known volume of the desired solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours), ensuring constant agitation.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette. To avoid disturbing the solid, it is advisable to filter the supernatant through a syringe filter.

-

Dilute the collected supernatant with a known volume of the solvent in a volumetric flask to a concentration suitable for the chosen analytical method.

-

-

Concentration Determination (UV-Vis or HPLC):

-

UV-Vis Spectroscopy:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax).

-

Generate a calibration curve by plotting absorbance versus concentration.

-

Measure the absorbance of the diluted sample solution and determine its concentration using the calibration curve.

-

-

HPLC:

-

Develop a suitable HPLC method (column, mobile phase, flow rate, and detector wavelength) for the analysis of this compound.

-

Prepare a series of standard solutions and inject them to create a calibration curve based on peak area versus concentration.

-

Inject the diluted sample solution and determine its concentration from the calibration curve.

-

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution, taking into account the dilution factor.

-

Express the solubility in desired units, such as g/100 mL or mg/mL.

-

4.3. Experimental Workflow Diagram

Caption: Workflow for determining the solubility of this compound.

Logical Relationship of Solubility and Utility

The solubility of this compound is a critical factor that dictates its practical application in organic synthesis. The following diagram illustrates the relationship between the counterion, solubility, and synthetic utility.

Caption: Influence of counterion on solubility and utility of diaryliodonium salts.

Conclusion

While quantitative data on the solubility of this compound in common solvents is scarce, qualitative evidence indicates its solubility in water and poor solubility in most organic solvents. This characteristic, common to diaryliodonium halides, can limit its application in homogeneous organic reactions. For applications requiring solubility in organic media, researchers should consider diaryliodonium salts with alternative counterions such as triflate or tetrafluoroborate. The provided experimental protocol offers a robust framework for scientists to determine the precise solubility of this compound in solvents relevant to their specific research and development needs.

References

- 1. This compound | 1483-73-4 | FD60679 | Biosynth [biosynth.com]

- 2. BJOC - Recent advances in transition-metal-free arylation reactions involving hypervalent iodine salts [beilstein-journals.org]

- 3. Scalable electrochemical synthesis of diaryliodonium salts - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00457C [pubs.rsc.org]

- 4. scbt.com [scbt.com]

- 5. This compound | 1483-73-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. fishersci.com [fishersci.com]

- 7. Page loading... [wap.guidechem.com]

An In-Depth Technical Guide to the Safety and Handling of Diphenyliodonium Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenyliodonium bromide is a diaryliodonium salt that serves as a valuable tool in biomedical research and drug development. Its utility primarily stems from its activity as a chemical inhibitor, particularly of flavoenzymes such as NADPH oxidase. This guide provides a comprehensive overview of the safety, handling, and toxicological properties of this compound to ensure its safe and effective use in a laboratory setting.

Chemical and Physical Properties

A clear understanding of the chemical and physical properties of a substance is fundamental to its safe handling. This compound is a stable solid under normal laboratory conditions.

| Property | Value | Reference |

| Chemical Formula | C₁₂H₁₀BrI | [1][2] |

| Molecular Weight | 361.02 g/mol | [1][2] |

| CAS Number | 1483-73-4 | [1][2] |

| Appearance | White to light yellow or light orange powder/crystalline solid | |

| Melting Point | 188 - 208 °C (decomposes) | [1] |

| Solubility | Soluble in water | [3] |

| Storage Temperature | Room temperature (10°C - 25°C), in a cool, dry, and dark place. | [1] |

Hazard Identification and Toxicology

This compound is classified as a hazardous substance and requires careful handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for its hazards.

GHS Classification:

-

Acute Oral Toxicity: Category 3[3]

-

Skin Corrosion/Irritation: Category 1B[3]

-

Serious Eye Damage/Eye Irritation: Category 1[3]

-

Respiratory Irritation: May cause respiratory irritation[4]

Signal Word: Danger[3]

Hazard Statements:

-

H301: Toxic if swallowed[4]

-

H314: Causes severe skin burns and eye damage[3]

-

H318: Causes serious eye damage[3]

-

H335: May cause respiratory irritation[4]

Quantitative Toxicity Data:

| Parameter | Value | Species | Route | Reference |

| LD50 (Lethal Dose, 50%) | 50 - 300 mg/kg (estimated) | Rat | Oral | [3] |

Safe Handling and Personal Protective Equipment (PPE)

Adherence to strict safety protocols is mandatory when handling this compound to minimize the risk of exposure.

Engineering Controls:

-

Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powder form to avoid dust formation.[5]

-

Ensure that an eyewash station and safety shower are readily accessible.

Personal Protective Equipment (PPE):

| PPE Type | Specification |

| Eye/Face Protection | Chemical safety goggles or a face shield. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes. Ensure gloves are inspected before use and changed immediately if contaminated. |

| Respiratory Protection | For operations that may generate dust, a NIOSH-approved respirator with a particulate filter is recommended. |

Handling Procedures:

-

Avoid breathing dust.[3]

-

Do not get in eyes, on skin, or on clothing.[3]

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

| Exposure Route | First-Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3] |

| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[3] |

| Eye Contact | Immediately rinse eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[3] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3] |

Accidental Release Measures:

-

Small Spills: Carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.

-

Large Spills: Evacuate the area. Wear appropriate PPE and contain the spill. Follow the same procedure as for small spills.

-

Do not allow the chemical to enter drains.[3]

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[3]

-

Hazardous Combustion Products: May produce carbon monoxide, carbon dioxide, hydrogen bromide, and hydrogen iodide upon combustion.[3]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3]

Mechanism of Action and Signaling Pathways

This compound is a well-documented inhibitor of flavoenzymes, with NADPH oxidase being a primary target. Its inhibitory action has significant implications for cellular signaling pathways, particularly those involved in redox signaling and inflammation.

Inhibition of NADPH Oxidase: Diphenyliodonium compounds act as irreversible inhibitors of NADPH oxidase by accepting an electron from the flavin center of the enzyme, leading to its inactivation. This prevents the transfer of electrons to molecular oxygen, thereby blocking the production of superoxide radicals (O₂⁻) and downstream reactive oxygen species (ROS).

Downstream Signaling Consequences: The inhibition of NADPH oxidase-derived ROS can impact numerous signaling cascades. For instance, it has been shown to affect pathways regulated by Toll-like receptor 4 (TLR4) and mitogen-activated protein kinases (MAPKs).[2][6]

Caption: this compound inhibits NADPH oxidase, blocking ROS production and downstream signaling.

Experimental Protocols

The following are generalized protocols for the use of this compound in a research setting. Specific concentrations and incubation times may need to be optimized for different cell types and experimental conditions.

A. Preparation of Stock Solution:

-

Due to its good water solubility, a stock solution of this compound can be prepared in sterile distilled water or a suitable buffer (e.g., PBS).

-

For a 10 mM stock solution, dissolve 3.61 mg of this compound in 1 mL of solvent.

-

Sterile-filter the stock solution through a 0.22 µm filter.

-

Store the stock solution in aliquots at -20°C. Avoid repeated freeze-thaw cycles.

B. In Vitro NADPH Oxidase Inhibition Assay: This protocol provides a general workflow for assessing the inhibitory effect of this compound on NADPH oxidase activity in cultured cells.

Caption: A typical experimental workflow for evaluating NADPH oxidase inhibition in cells.

Waste Disposal

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure laboratory safety.

General Guidelines:

-

This compound is considered a hazardous chemical waste.[3]

-

All waste must be handled in accordance with local, state, and federal regulations.

-

Do not dispose of this compound down the drain or in the regular trash.

Waste Collection and Disposal Protocol:

| Waste Type | Disposal Procedure |

| Unused/Expired Solid | Collect in a clearly labeled, sealed, and appropriate hazardous waste container. |

| Contaminated Labware (e.g., pipette tips, gloves) | Place in a designated hazardous waste container lined with a plastic bag. Ensure no liquids are present. |

| Aqueous Waste Solutions | Collect in a labeled, leak-proof container. The container should be clearly marked as "Hazardous Waste" and list "this compound" as a component. |

Neutralization: For spills, a saturated aqueous solution of sodium thiosulfate can be used for neutralization.[7] However, for routine disposal of waste solutions, chemical neutralization should only be performed by trained personnel following a validated standard operating procedure and in accordance with institutional and regulatory guidelines. It is generally recommended to dispose of the chemical waste through a certified hazardous waste disposal service.

Conclusion

This compound is a potent and useful research tool for scientists and drug development professionals. Its hazardous nature necessitates a thorough understanding of its properties and strict adherence to safety protocols. By following the guidelines outlined in this technical guide, researchers can safely handle and utilize this compound to advance their scientific endeavors.

References

- 1. NADPH oxidase 2 inhibitor diphenyleneiodonium enhances ROS-independent bacterial phagocytosis in murine macrophages via activation of the calcium-mediated p38 MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 1483-73-4 | FD60679 | Biosynth [biosynth.com]

- 3. fishersci.com [fishersci.com]

- 4. chemical-label.com [chemical-label.com]

- 5. oral ld50 values: Topics by Science.gov [science.gov]

- 6. NADPH oxidase inhibitor diphenyliodonium abolishes lipopolysaccharide-induced down-regulation of transferrin receptor expression in N2a and BV-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chamberlandresearch.com [chamberlandresearch.com]

The Advent of an Arylating Agent: A Technical History of Diphenyliodonium Bromide

Introduction

Diphenyliodonium bromide, a member of the diaryliodonium salt family, has emerged from a chemical curiosity to an indispensable tool in modern organic synthesis. These hypervalent iodine compounds are renowned for their ability to act as efficient electrophilic arylating agents, facilitating the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. This technical guide delves into the discovery, historical development, and core synthetic methodologies of this compound, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this versatile reagent.

Discovery and Early History

The journey of diphenyliodonium salts began in the late 19th century, a period of significant advancement in organic chemistry. The pioneering work on hypervalent iodine compounds was conducted by German chemists Carl Willgerodt, and Viktor Meyer. The first synthesis of a diphenyliodonium salt, specifically diphenyliodonium iodide, was reported in 1894 by the German chemists Christoph Hartmann and Viktor Meyer. Their method involved the reaction of iodosobenzene and iodoxybenzene in the presence of moist silver oxide or aqueous sodium hydroxide.[1] This discovery laid the foundational stone for the vast field of diaryliodonium salt chemistry.

For several decades following its discovery, this compound and its analogues remained largely of academic interest. It was not until the mid-20th century that their synthetic utility began to be systematically explored. The American chemist F. Marshall Beringer was a pivotal figure in this renaissance. His extensive research in the 1950s and 1960s significantly expanded the understanding of the synthesis, properties, and reactivity of diaryliodonium salts, including the bromide variant. Beringer and his collaborators developed new synthetic routes and were among the first to systematically investigate their potential as arylating agents for a variety of nucleophiles. His work laid the groundwork for the widespread adoption of these reagents in organic synthesis.

Evolution of Synthetic Methodologies

The synthesis of this compound has evolved considerably from the initial methods, with a focus on improving efficiency, safety, and substrate scope. Modern procedures often employ one-pot strategies, avoiding the isolation of sensitive intermediates.

Classical Approaches

The original synthesis by Hartmann and Meyer, while historically significant, is rarely used today due to the need for pre-synthesized iodosobenzene and iodoxybenzene. A more practical classical approach, developed by Beringer and others, involves the condensation of an iodosobenzene with an aromatic compound in the presence of a strong acid like sulfuric acid.

Modern One-Pot Syntheses

Contemporary methods have streamlined the synthesis of this compound, making it more accessible. These one-pot procedures typically involve the in-situ generation of a reactive iodine(III) species from an iodoarene, followed by coupling with an arene. A common strategy utilizes an oxidant such as potassium persulfate (K₂S₂O₈) or Oxone® in the presence of a strong acid. The resulting diaryliodonium salt can then be precipitated by the addition of a bromide source, such as potassium bromide.

Quantitative Data on Synthesis

The efficiency of this compound synthesis has markedly improved over time. The following table summarizes representative yields from different synthetic eras, highlighting the progress in methodology.

| Method Classification | Key Reagents | Typical Yield of Diphenyliodonium Salt | Reference |

| Classical (Hartmann & Meyer type) | Iodosobenzene, Iodoxybenzene, Ag₂O/NaOH, KI | Moderate | [1] |

| Classical (Beringer type) | Iodosobenzene, Benzene, H₂SO₄ | 50-70% | [2] |

| Modern One-Pot (Persulfate) | Iodobenzene, Benzene, K₂S₂O₈, H₂SO₄, KBr | 70-85% | [3] |

| Modern One-Pot (Oxone®) | Iodobenzene, Benzene, Oxone®, H₂SO₄, KBr | 80-95% | [4] |

Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₁₀BrI |

| Molecular Weight | 361.02 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 199–200 °C[4] |

| Solubility | Sparingly soluble in water, soluble in polar organic solvents like methanol and DMSO. |

Experimental Protocols

Original Synthesis of Diphenyliodonium Iodide (Adapted from Hartmann and Meyer, 1894)

Disclaimer: This protocol is of historical significance and involves hazardous materials. Modern, safer protocols are recommended for routine synthesis.

Materials:

-

Iodosobenzene

-

Iodoxybenzene

-

1 M Sodium hydroxide solution

-

Potassium iodide

-

Water

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

A mixture of equimolar amounts of iodosobenzene and iodoxybenzene is stirred gently in 1 M sodium hydroxide solution for 24 hours at room temperature.[1]

-

The resulting slurry is diluted with cold water, and the supernatant containing diphenyliodonium iodate is decanted.[1]

-

An aqueous solution of potassium iodide is added to the filtrate.[1]

-

The precipitated diphenyliodonium iodide is allowed to stand for several hours, then collected by filtration, washed with water, and dried.[1]

Modern One-Pot Synthesis of this compound

Materials:

-

Iodobenzene

-

Benzene

-

Oxone® (Potassium peroxymonosulfate)

-

Concentrated Sulfuric Acid

-

Potassium Bromide

-

Acetonitrile

-

Diethyl ether

-

Water

-

Magnetic stirrer and hotplate

-

Ice bath

-

Filtration apparatus

Procedure:

-

To a stirred mixture of iodobenzene (1.0 mmol) and benzene (1.2 mmol) in acetonitrile (5 mL) at 0 °C, add Oxone® (1.2 mmol) followed by the slow, dropwise addition of concentrated sulfuric acid (0.5 mL).

-

The reaction mixture is allowed to warm to room temperature and stirred overnight.

-

The mixture is then poured into ice-water (50 mL) and extracted with diethyl ether (2 x 25 mL) to remove unreacted starting materials.

-

The aqueous layer is treated with a saturated aqueous solution of potassium bromide until no further precipitation is observed.

-

The white precipitate of this compound is collected by vacuum filtration, washed with cold water and then diethyl ether, and dried in a vacuum oven.

Reaction Mechanisms and Pathways

This compound is a versatile arylating agent, participating in a wide array of reactions. A significant application is in transition metal-catalyzed cross-coupling reactions. The following diagram illustrates a plausible catalytic cycle for the copper-catalyzed N-arylation of an amine with a diaryliodonium salt.

Figure 1: Plausible catalytic cycle for the copper-catalyzed N-arylation of amines.

In this proposed mechanism, the active Cu(I) catalyst undergoes oxidative addition with the diphenyliodonium salt to form a Cu(III) intermediate. The amine then coordinates to the copper center. Subsequent reductive elimination from the Cu(III) species furnishes the N-arylated product and regenerates the Cu(I) catalyst, allowing the cycle to continue.

Conclusion

From its initial discovery as a chemical novelty to its current status as a powerful synthetic tool, this compound has had a rich and impactful history. The continuous refinement of its synthesis has made this valuable reagent readily accessible, while ongoing research continues to uncover new applications and mechanistic insights. For researchers in drug development and synthetic chemistry, a thorough understanding of the history, synthesis, and reactivity of this compound is essential for leveraging its full potential in the construction of complex molecular architectures.

References

- 1. Copper-catalyzed transformation of alkyl nitriles to N-arylacetamide using diaryliodonium salts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Copper-Catalyzed N-Arylation of 2-Pyridones Employing Diaryliodonium Salts at Room Temperature [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

The Ascendancy of Diaryliodonium Salts in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Diaryliodonium salts have emerged as powerful and versatile reagents in organic synthesis, offering a potent alternative to traditional arylating agents. Their remarkable stability, high reactivity, and unique mechanistic pathways have established them as indispensable tools for the construction of complex molecular architectures, particularly in the pharmaceutical and materials science sectors. This technical guide provides a comprehensive overview of the synthesis, applications, and mechanistic underpinnings of diaryliodonium salts in contemporary organic chemistry.

Introduction to Diaryliodonium Salts

Diaryliodonium salts, characterized by the general structure [Ar-I⁺-Ar']X⁻, are hypervalent iodine(III) compounds that serve as exceptional electrophilic aryl sources.[1] Key advantages that underscore their utility include:

-

Mild Reaction Conditions: Many transformations involving diaryliodonium salts proceed under significantly milder conditions than those required for traditional cross-coupling partners like aryl halides, often avoiding the need for strong bases and high temperatures.[2]

-

High Reactivity: The inherent polarity of the iodine-carbon bond and the excellent leaving group ability of the iodoarene moiety contribute to their high reactivity, facilitating reactions that are often sluggish with other reagents.[1]

-

Versatility: These salts are amenable to a wide array of transformations, including cross-coupling reactions, electrophilic arylations of carbon and heteroatom nucleophiles, and photoredox-catalyzed processes.[1][3]

-

Stability: Diaryliodonium salts are typically crystalline solids that are stable to air and moisture, making them easy to handle and store.[1]

Synthesis of Diaryliodonium Salts

The accessibility of diaryliodonium salts has been significantly enhanced by the development of robust and scalable synthetic protocols. One-pot procedures are now commonplace, allowing for the efficient preparation of a diverse range of symmetric and unsymmetric salts.

General One-Pot Synthesis Protocol

A widely adopted method involves the oxidation of an iodoarene in the presence of an arene and a strong acid, followed by anion exchange.

Experimental Protocol: One-Pot Synthesis of Diphenyliodonium Triflate [4]

-

Reaction Setup: To a solution of iodobenzene (1.0 equiv) and benzene (1.2 equiv) in acetonitrile, add m-chloroperbenzoic acid (m-CPBA, 1.2 equiv) portion-wise at 0 °C.

-

Acid Addition: Slowly add trifluoromethanesulfonic acid (2.0 equiv) to the stirring mixture, maintaining the temperature at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC until the starting iodoarene is consumed.

-

Workup and Isolation: Pour the reaction mixture into diethyl ether to precipitate the product. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford the diphenyliodonium triflate salt.

The following diagram illustrates the general workflow for the one-pot synthesis of diaryliodonium salts.

References

- 1. BJOC - One-pot synthesis of diaryliodonium salts from arenes and aryl iodides with Oxone–sulfuric acid [beilstein-journals.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Sustainable and scalable one-pot synthesis of diaryliodonium salts - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00774G [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for N-Phenylation of Amino Acids Using Diphenyliodonium Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-phenylated amino acids are crucial building blocks in the synthesis of a diverse range of biologically active molecules and pharmaceuticals. The introduction of a phenyl group to an amino acid can significantly alter its properties, influencing factors such as bioactivity, conformational rigidity, and membrane permeability. One effective method for the N-phenylation of amino acids is the use of diphenyliodonium bromide, a stable and readily available hypervalent iodine reagent. This document provides detailed application notes and experimental protocols for the copper-catalyzed N-phenylation of amino acid methyl esters using this compound, ensuring the retention of chiral integrity.[1][2]

Data Presentation

The copper-catalyzed N-phenylation of a variety of amino acid methyl esters using this compound proceeds with good to excellent yields. The following table summarizes the reported yields for the synthesis of N-phenyl amino acid methyl esters.

| Amino Acid Methyl Ester | Product | Yield (%) |

| Glycine | N-Phenylglycine methyl ester | 85 |

| L-Alanine | N-Phenyl-L-alanine methyl ester | 82 |

| L-Valine | N-Phenyl-L-valine methyl ester | 78 |

| L-Leucine | N-Phenyl-L-leucine methyl ester | 88 |

| L-Isoleucine | N-Phenyl-L-isoleucine methyl ester | 85 |

| L-Phenylalanine | N-Phenyl-L-phenylalanine methyl ester | 92 |

| L-Methionine | N-Phenyl-L-methionine methyl ester | 75 |

| L-Proline | N-Phenyl-L-proline methyl ester | 65 |

| L-Serine | N-Phenyl-L-serine methyl ester | 70 |

| L-Threonine | N-Phenyl-L-threonine methyl ester | 68 |

| L-Tyrosine | N-Phenyl-L-tyrosine methyl ester | 89 |

| L-Aspartic Acid Dimethyl Ester | N-Phenyl-L-aspartic acid dimethyl ester | 90 |

| L-Glutamic Acid Dimethyl Ester | N-Phenyl-L-glutamic acid dimethyl ester | 91 |

Yields are based on the publication by McKerrow, J. D.; Al-Rawi, J. M. A.; Brooks, P. R. in Synthetic Communications, 2010, 40 (8), 1161-1179.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the N-phenylation of amino acids using this compound.

Protocol 1: General Procedure for the N-Phenylation of Amino Acid Methyl Esters

This protocol describes a general method for the copper-catalyzed N-phenylation of amino acid methyl esters.[3]

Materials:

-

Amino acid methyl ester hydrochloride

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

This compound (Ph₂IBr)

-

Silver nitrate (AgNO₃)

-

Copper(I) bromide (CuBr)

-

Anhydrous acetonitrile (CH₃CN)

-

Diethyl ether

-

Celite

Procedure:

-

Preparation of the Free Amino Acid Methyl Ester:

-

To a solution of the amino acid methyl ester hydrochloride (1.0 eq.) in water, add sodium bicarbonate (1.1 eq.) portion-wise with stirring until the effervescence ceases.

-

Extract the aqueous solution with dichloromethane (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free amino acid methyl ester. Use the freshly prepared free base immediately in the next step.

-

-

N-Phenylation Reaction:

-

In a dry round-bottom flask, combine the amino acid methyl ester (1.0 eq.), this compound (1.1 eq.), silver nitrate (1.0 eq.), and a catalytic amount of copper(I) bromide (0.05 eq.).

-

Add anhydrous acetonitrile to the flask.

-

Stir the reaction mixture at 90 °C under an inert atmosphere (e.g., nitrogen or argon) for 4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Filter the reaction mixture through a pad of Celite to remove insoluble salts.

-

Wash the Celite pad with dichloromethane.

-

Combine the filtrate and washings, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-phenyl amino acid methyl ester.

-

Protocol 2: Hydrolysis of N-Phenyl Amino Acid Methyl Esters (Optional)

This protocol describes the conversion of the N-phenyl amino acid methyl ester to the corresponding N-phenyl amino acid.

Materials:

-

N-phenyl amino acid methyl ester

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

-

Methanol (MeOH) or Tetrahydrofuran (THF)

-

Water

-

Hydrochloric acid (HCl, 1 M)

-

Ethyl acetate

Procedure:

-

Saponification:

-

Dissolve the N-phenyl amino acid methyl ester (1.0 eq.) in a mixture of methanol or THF and water.

-

Add an aqueous solution of lithium hydroxide or sodium hydroxide (1.1 - 1.5 eq.).

-

Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

-

Work-up and Isolation:

-

Remove the organic solvent under reduced pressure.

-

Acidify the remaining aqueous solution to pH 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-phenyl amino acid.

-

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the N-phenylation of amino acids using this compound.

Caption: General workflow for the N-phenylation of amino acid methyl esters.

Proposed Reaction Mechanism

The copper-catalyzed N-phenylation with this compound is proposed to proceed through the following catalytic cycle.

Caption: Proposed catalytic cycle for the copper-catalyzed N-phenylation.

References

Application Notes and Protocols: Diphenyliodonium Bromide as a Photoinitiator

Audience: Researchers, scientists, and drug development professionals.